molecular formula C4H6O2 B575035 Vinyl acetate-D6 CAS No. 189765-98-8

Vinyl acetate-D6

Cat. No.: B575035
CAS No.: 189765-98-8
M. Wt: 92.127
InChI Key: XTXRWKRVRITETP-QNYGJALNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl acetate-D6 can be synthesized through the deuteration of vinyl acetate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents. One common method is the reaction of deuterated acetic acid with acetylene in the presence of a palladium catalyst .

Industrial Production Methods: The industrial production of vinyl acetate generally involves the reaction of ethylene, acetic acid, and oxygen over a palladium catalyst. For the deuterated version, deuterated acetic acid is used instead of regular acetic acid. The reaction conditions include temperatures ranging from 100-250°C and pressures of 1-2.5 MPa .

Chemical Reactions Analysis

Types of Reactions: Vinyl acetate-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vinyl acetate-D6 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of vinyl acetate-D6 involves its interaction with various molecular targets and pathways. In catalytic processes, this compound reacts with ethylene and acetic acid over a palladium catalyst to form vinyl acetate. The reaction proceeds via the formation of an acetoxyethyl intermediate, followed by a β-hydride elimination to produce the final product . This mechanism is crucial for understanding the catalytic behavior and optimizing reaction conditions.

Comparison with Similar Compounds

Uniqueness: Vinyl acetate-D6 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Biological Activity

Vinyl acetate-D6 is a deuterated form of vinyl acetate, a compound widely used in various industrial applications, including the production of polymers and as a solvent. This article explores its biological activity, focusing on its potential therapeutic applications and toxicological effects, supported by diverse research findings and case studies.

This compound (C4H6D6O2C_4H_6D_6O_2) is characterized by its vinyl group, which contributes to its reactivity and biological interactions. The deuteration enhances its stability and allows for tracking in biological studies. Table 1 summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight102.12 g/mol
Boiling Point72 °C
Density0.93 g/cm³
Solubility in WaterMiscible

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that vinyl acetate derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
  • Cytotoxic Effects : Research indicates that vinyl acetate can induce cytotoxicity in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Inflammatory Response Modulation : Vinyl acetate has been observed to modulate inflammatory pathways, which may have implications for treating inflammatory diseases.

Case Studies

  • Anticancer Activity :
    A study published in Polymer Chemistry demonstrated that this compound derivatives exhibited significant cytotoxic effects against colorectal cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, including caspase-3 activation and PARP cleavage. The study utilized molecular modeling to identify potential biological targets such as AKT and ERK signaling pathways .
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial properties of this compound derivatives against pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the vinyl acetate structure could enhance its antimicrobial efficacy .
  • Inflammation Modulation :
    Research highlighted in the Journal of Applied Polymer Science examined the anti-inflammatory effects of this compound in vitro. The findings suggested that it could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory conditions .

Toxicological Considerations

Despite its promising biological activities, this compound also poses certain toxicological risks. Animal studies have indicated that high doses can lead to respiratory irritation and other adverse effects. The International Agency for Research on Cancer (IARC) has classified vinyl acetate as possibly carcinogenic to humans based on limited evidence from animal studies .

Properties

IUPAC Name

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-QNYGJALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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